molecular formula C16H13N5O4S3 B2907822 4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 941901-13-9

4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2907822
CAS No.: 941901-13-9
M. Wt: 435.49
InChI Key: XFJPOGQHFUKHLL-UHFFFAOYSA-N
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Description

4-Nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a thiophene ring and a nitrobenzenesulfonamide moiety linked via an ethyl group. The thiophene moiety introduces aromatic sulfur heterocyclic character, which may improve lipophilicity and membrane permeability compared to purely hydrocarbon analogs .

Properties

IUPAC Name

4-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S3/c22-21(23)11-3-5-13(6-4-11)28(24,25)17-8-7-12-10-27-16-18-15(19-20(12)16)14-2-1-9-26-14/h1-6,9-10,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJPOGQHFUKHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Biological Activity

The compound 4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N5O3S2 , with a molecular weight of 399.44 g/mol . The compound features a nitro group, a sulfonamide moiety, and a thiazolo-triazole structure that contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC17H13N5O3S2
Molecular Weight399.44 g/mol
Purity95%

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the thiazolo[3,2-b][1,2,4]triazole framework. For instance, research indicates that derivatives of this structure exhibit significant cytotoxic effects against various cancer cell lines, including renal cancer, leukemia, and breast cancer. One study evaluated synthesized compounds against nearly 60 human cancer cell lines and found that those with thiazolo-triazole core structures displayed potent anticancer activity, particularly in renal and melanoma cell lines .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Compounds with similar structures have been shown to interfere with DNA synthesis and repair mechanisms in cancer cells .

Antimicrobial Activity

Additionally, compounds in this class have demonstrated antimicrobial properties. Research indicates that certain thiazole derivatives exhibit antibacterial and antifungal activities comparable to standard treatments . The presence of the sulfonamide group is believed to enhance these effects by disrupting bacterial folate synthesis pathways.

Other Biological Activities

Beyond anticancer and antimicrobial effects, there is emerging evidence suggesting potential antiviral and anti-inflammatory activities associated with these compounds. Studies on related triazole derivatives have indicated their utility as antiviral agents against various viral infections .

Case Studies

  • Study on Anticancer Efficacy :
    • In a study published in PubMed, synthesized thiazolo[3,2-b][1,2,4]triazole derivatives were tested against multiple cancer cell lines. The results showed a marked reduction in cell viability at concentrations as low as 10 µM for certain compounds .
  • Antimicrobial Testing :
    • A comparative study assessed the antimicrobial efficacy of this compound against common pathogens. The compound exhibited significant bactericidal activity against Staphylococcus aureus and antifungal activity against Candida albicans .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide (CAS 946306-00-9)

  • Structural Differences :
    • Substituent on Benzene Ring : The methoxy group (electron-donating) replaces the nitro group (electron-withdrawing), altering electronic properties and acidity of the sulfonamide NH group.
    • Aryl Group on Thiazolo Ring : An o-tolyl (methyl-substituted phenyl) group replaces the thiophen-2-yl moiety, reducing sulfur content and aromatic π-system conjugation.
  • Implications :
    • The methoxy group may reduce sulfonamide acidity compared to the nitro analog, impacting hydrogen-bonding interactions in biological systems.
    • The o-tolyl group could decrease metabolic stability due to steric hindrance or increased susceptibility to oxidative enzymes compared to thiophene .

Sulfathiazole (4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide)

  • Structural Differences: Simpler scaffold lacking the thiazolo-triazole core and ethyl linker. Contains an amino group at the para position instead of nitro.
  • Implications: Sulfathiazole’s amino group enhances solubility but reduces electrophilicity compared to the nitro-substituted compound.

1,2,4-Triazole-3-thiones (e.g., Compounds [7–9] from )

  • Structural Differences :
    • Feature a 1,2,4-triazole-3-thione core instead of thiazolo[3,2-b][1,2,4]triazole.
    • Include halogen (Cl, Br) and fluorophenyl substituents.
  • Implications :
    • The thione tautomer (C=S) in triazoles enables metal coordination, whereas the thiazolo-triazole system may prioritize aromatic stabilization.
    • Fluorine substituents enhance metabolic stability and electronegativity, contrasting with the nitro group’s stronger electron-withdrawing effects .

Comparative Analysis of Key Properties

Property 4-Nitro Compound (Main) 4-Methoxy Analog Sulfathiazole 1,2,4-Triazole-3-thiones
Core Structure Thiazolo-triazole + thiophene Thiazolo-triazole + o-tolyl Thiazole + benzene 1,2,4-Triazole + fluorophenyl
Sulfonamide Substituent Nitro (electron-withdrawing) Methoxy (electron-donating) Amino (electron-donating) Halogens (electron-withdrawing)
Aromatic System Thiophene (S-heterocycle) Phenyl (hydrocarbon) Benzene Fluorophenyl (halogenated)
Potential Bioactivity Enhanced enzyme inhibition Moderate H-bonding capacity Antibacterial Metal coordination, antifungal
Synthetic Complexity High (multi-step coupling) High Low Moderate (tautomer-dependent routes)

Research Findings and Implications

  • Electronic Effects: The nitro group in the main compound likely increases sulfonamide acidity (pKa ~6–8), favoring interactions with basic residues in enzymatic active sites, whereas methoxy and amino analogs exhibit weaker acidity .
  • Thermodynamic Stability: The thiazolo-triazole core’s fused heterocycles may enhance stability compared to non-fused triazoles, as seen in ’s tautomer equilibria .
  • Biological Performance : Thiophene’s lipophilicity could improve blood-brain barrier penetration compared to o-tolyl or fluorophenyl groups, making the main compound a candidate for central nervous system targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, and how do steric/electronic factors influence reaction yields?

  • Methodology : A multi-step synthesis is typical, starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiophene-2-carbaldehyde with thiourea derivatives under acidic conditions . Subsequent sulfonylation with 4-nitrobenzenesulfonyl chloride requires controlled temperatures (0–5°C) to avoid side reactions. Steric hindrance from the thiophene and nitro groups may reduce yields; using polar aprotic solvents (e.g., DMF) improves solubility .
  • Key Steps :

StepReagents/ConditionsPurpose
1Thiourea, HCl, refluxCore cyclization
24-nitrobenzenesulfonyl chloride, DMF, 0–5°CSulfonylation
3Ethylenediamine, EtOH, 70°CAmide coupling

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.5–8.5 ppm for nitrobenzene) and thiazole/triazole carbons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragment patterns matching the sulfonamide and thiophene groups .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (symmetric SO2_2 stretch) and ~1520 cm1^{-1} (asymmetric NO2_2 stretch) validate functional groups .

Q. What in vitro biological assays are suitable for initial activity screening?

  • Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) due to the sulfonamide moiety’s known COX-2 affinity .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final sulfonylation step?

  • Approach :

  • Solvent Screening : Test DMSO vs. DMF for better sulfonyl chloride activation .
  • Catalysis : Add 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity of the amine intermediate .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
    • Troubleshooting : Low yields (<40%) may stem from moisture sensitivity; ensure anhydrous conditions and inert atmosphere (N2_2) .

Q. What computational tools are effective for predicting binding modes and structure-activity relationships (SAR)?

  • Methods :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 6COX) to prioritize substituents enhancing hydrogen bonding .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic parameters (Hammett σ) of the nitro group with antimicrobial activity .
    • Validation : Cross-validate predictions with experimental IC50_{50} data from analogues in .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in reported antibacterial activity may arise from variations in bacterial strains or assay protocols.
  • Resolution :

Standardize Assays : Follow CLSI guidelines for MIC testing .

Structural Verification : Re-analyze compound purity via HPLC and compare with published spectra .

SAR Expansion : Synthesize derivatives (e.g., replacing nitro with methoxy) to isolate contributing groups .

Methodological Considerations Table

ChallengeSolutionEvidence Reference
Low solubility in aqueous mediaUse DMSO as co-solvent in bioassays
By-product formation during cyclizationOptimize stoichiometry (1:1.2 ratio of thiophene to thiourea)
Spectral overlap in NMRUse 2D NMR (HSQC, HMBC) for unambiguous assignment

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